molecular formula P2Sr3 B1143652 Strontium phosphide CAS No. 12504-13-1

Strontium phosphide

Cat. No.: B1143652
CAS No.: 12504-13-1
M. Wt: 324.81
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Description

Strontium phosphide (Sr₃P₂) is an inorganic compound composed of strontium (Sr) and phosphorus (P). It is synthesized by heating strontium phosphate with carbon (lamp black) in an electric furnace, resulting in a dark-colored crystalline material . The compound is highly reactive, decomposing rapidly in moist air or chlorine at ~30°C, and forms strontium carbide (SrC₂) at elevated temperatures . Its CAS number is 12504-16-4, and it is commercially available in high-purity forms (99.999%) as ingots, lumps, powders, and sputtering targets .

Properties

CAS No.

12504-13-1

Molecular Formula

P2Sr3

Molecular Weight

324.81

IUPAC Name

tristrontium;phosphorus(3-)

InChI

InChI=1S/2P.3Sr/q2*-3;3*+2

SMILES

[P-3].[P-3].[Sr+2].[Sr+2].[Sr+2]

Synonyms

STRONTIUM PHOSPHIDE

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Strontium phosphide reacts vigorously with water or moisture, producing toxic phosphine (PH₃) gas:
Sr3P2+6H2O3Sr OH 2+2PH3\text{Sr}_3\text{P}_2+6\text{H}_2\text{O}\rightarrow 3\text{Sr OH }_2+2\text{PH}_3
Key characteristics of this reaction:

  • Phosphine yield : 2 moles of PH₃ per mole of Sr₃P₂ .

  • Reactivity : Immediate gas evolution, often accompanied by ignition due to PH₃'s flammability .

Comparative Hydrolysis of Metal Phosphides

Metal PhosphideReactionPH₃ Yield (moles/mol phosphide)
Sr₃P₂Sr₃P₂ + 6H₂O → 2PH₃ + ...2
Ca₃P₂Ca₃P₂ + 6H₂O → 2PH₃ + ...2
Zn₃P₂Zn₃P₂ + 6H₂O → 2PH₃ + ...2
AlPAlP + 3H₂O → PH₃ + ...1
Data adapted from hydrolysis studies .

Reactions with Acids

Sr₃P₂ reacts exothermically with acids, forming strontium salts and phosphine:
Sr3P2+6HCl3SrCl2+2PH3\text{Sr}_3\text{P}_2+6\text{HCl}\rightarrow 3\text{SrCl}_2+2\text{PH}_3

  • Hazard : Reactions with oxidizing acids (e.g., HNO₃) can be explosive due to rapid PH₃ release .

  • Industrial relevance : Used in controlled settings to generate PH₃ for semiconductor applications .

Thermal Stability and Decomposition

  • Melting point : 1205°C .

  • Thermal decomposition : At temperatures exceeding 1200°C, Sr₃P₂ decomposes into strontium and phosphorus vapors .

Reactivity with Oxidizing Agents

Sr₃P₂ acts as a strong reducing agent, reacting violently with oxidizers:

  • Oxygen : Ignites in air, forming SrO and Sr₃N₂ .

  • Halogens : Reacts with Cl₂, Br₂, or I₂ to form SrX₂ (X = halogen) .

Comparison with Similar Compounds

Key Properties

  • Molecular Weight : 324.80 g/mol .
  • Reactivity : Reacts with water to produce phosphine gas (PH₃), a toxic and flammable byproduct .
  • Applications : Used in metallurgy to neutralize phosphorus in hypereutectic Al-Si alloys, preventing the formation of detrimental aluminum phosphide (AlP) .

Comparison with Alkaline Earth Phosphides

Strontium phosphide belongs to the family of alkaline earth phosphides, which include calcium phosphide (Ca₃P₂) and barium phosphide (Ba₃P₂).

Reactivity and Hazards

All alkaline earth phosphides release PH₃ upon hydrolysis, but their reaction kinetics differ:

Compound PH₃ Release Rate (Relative) Decomposition Conditions
Sr₃P₂ Moderate Moist air, >30°C
Ba₃P₂ Slow Requires higher humidity
Ca₃P₂ Rapid Explosive in water

Safety Note: Sr₃P₂ requires storage under inert atmospheres (e.g., argon) due to air sensitivity .

Comparison with Other Phosphides

Sodium Phosphide (Na₃P)

  • Synthesis : Formed by reacting sodium with phosphorus.
  • Application : Used as a phosphorus scavenger in metallurgy, similar to Sr₃P₂ in Al-Si alloys .
  • Stability : Less stable than Sr₃P₂; reacts violently with water.

Aluminum Phosphide (AlP)

  • Application : Common pesticide but problematic in alloys due to coarse silicon formation .
  • Reactivity : Releases PH₃ faster than Sr₃P₂, making Sr₃P₂ a preferred alternative in alloy refinement .

Comparison with Other Strontium Compounds

Strontium Sulfide (SrS)

  • Properties : Higher melting point (2002°C) and stability compared to Sr₃P₂ .
  • Application : Used in phosphors and pyrotechnics, contrasting with Sr₃P₂’s metallurgical role .

Strontium Phosphate (Sr₃(PO₄)₂)

  • Synthesis : Derived from phosphoric acid and Sr salts .
  • Application : Biomedical applications (e.g., bone repair) due to biocompatibility, unlike Sr₃P₂’s reactive nature .

Strontium Hydrogenphosphate (SrHPO₄)

  • Reactivity : Less hazardous than Sr₃P₂; used as a laboratory chemical .

Q & A

Q. What are the established synthesis methods for strontium phosphide (Sr₃P₂) and its polymorphs, and how do experimental results validate theoretical predictions?

this compound synthesis typically involves high-temperature solid-state reactions or vapor transport methods. For example, Sr₅P₃ was synthesized via a combination of ab initio evolutionary structure predictions and experimental validation using X-ray diffraction to confirm its quasi-one-dimensional electride structure . Researchers must optimize reaction conditions (e.g., temperature, stoichiometric ratios) to avoid secondary phases. Theoretical calculations (e.g., density functional theory) guide synthesis by predicting stable polymorphs like Sr₈P₅, but experimental validation is critical due to discrepancies in electronic properties (e.g., predicted metallic behavior vs. observed semiconductivity) .

Q. How do researchers calculate molar mass and stoichiometric ratios for this compound in laboratory settings?

The molar mass of Sr₃P₂ is calculated as:

  • Sr: 87.62 g/mol × 3 = 262.86 g/mol
  • P: 30.97 g/mol × 2 = 61.94 g/mol
  • Total: 324.80 g/mol . For stoichiometric conversions, use the formula:
Moles=Mass (g)324.80g/mol\text{Moles} = \frac{\text{Mass (g)}}{324.80 \, \text{g/mol}}

Precise measurements are essential to avoid errors in reactive phosphorus handling.

Q. What safety protocols are critical when handling this compound due to its reactivity?

this compound reacts violently with water, releasing phosphine (PH₃), a toxic and flammable gas . Labs must:

  • Use inert atmospheres (e.g., argon/gloveboxes) during synthesis.
  • Implement gas detection systems for PH₃.
  • Follow IMDG Code guidelines for hazardous material transport (Class 4.3: Dangerous when wet) .

Q. How is the nomenclature for this compound standardized in academic literature?

The IUPAC name This compound corresponds to the formula Sr₃P₂, reflecting the +2 charge of Sr²⁺ and −3 charge of P³⁻. Naming conventions avoid ambiguity in polymorphs (e.g., Sr₅P₃ vs. Sr₈P₅) by specifying stoichiometry in structural reports .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions and experimental electronic properties of this compound electrides?

Sr₅P₃ was initially predicted to be metallic via generalized gradient approximation (GGA) calculations but exhibited semiconductivity with a bandgap in experiments. To address this:

  • Use hybrid functionals (e.g., HSE06) for improved bandgap prediction.
  • Conduct angle-resolved photoemission spectroscopy (ARPES) to map electronic bands.
  • Analyze defect chemistry (e.g., anion vacancies) that may alter conductivity .

Q. What methodologies are used to investigate this compound’s role as a quasi-one-dimensional electride?

Advanced characterization techniques include:

  • Electron localization function (ELF) analysis : Identifies electron-rich regions in Sr₅P₃’s interstitial sites.
  • Electrical conductivity measurements : Temperature-dependent studies reveal semiconducting behavior (bandgap ~0.5 eV).
  • Magnetic susceptibility tests : Confirm unpaired electrons in the electride’s half-filled band .

Q. How does this compound interact with aqueous phosphate systems, and what thermodynamic data are available?

In groundwater studies, Sr₃P₂’s solubility and speciation depend on pH and phosphate concentration. Key steps include:

  • Thermodynamic modeling : Use software like PHREEQC with data from NEA TDB (Thermodynamic Database).
  • Experimental validation : Batch experiments under controlled O₂/H₂O levels to quantify Sr²⁺ and PO₄³⁻ release . Current data gaps require caution in environmental risk assessments .

Q. What are the implications of this compound’s crystallographic anisotropy for material design?

The quasi-1D structure of Sr₅P₃ enables anisotropic charge transport, relevant for:

  • Nanoscale electronics : Directional electron confinement.
  • Catalysis : Exposed electron-rich sites for redox reactions. Synchrotron X-ray diffraction and TEM are used to study lattice distortions and defects .

Methodological Resources

  • Physicochemical Data : Refer to National Research Council reports for parameters like melting point and reactivity (Table D-8 in AEGL documentation) .
  • Safety Standards : IMDG Code (Amendment 36-12) for hazardous material protocols .

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